molecular formula C12H13NOS B4354510 6-ethoxy-2-methyl-4-quinolinethiol

6-ethoxy-2-methyl-4-quinolinethiol

Cat. No.: B4354510
M. Wt: 219.30 g/mol
InChI Key: DEVLMOSWBBCREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-methyl-4-quinolinethiol is a quinoline derivative featuring an ethoxy group at position 6, a methyl group at position 2, and a thiol (-SH) moiety at position 4. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Properties

IUPAC Name

6-ethoxy-2-methyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-3-14-9-4-5-11-10(7-9)12(15)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVLMOSWBBCREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=CC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-ethoxy-2-methyl-4-quinolinethiol with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound* 6-OCH₂CH₃, 2-CH₃, 4-SH C₁₂H₁₃NOS ~220.3 (calc.) Increased lipophilicity vs. methoxy
6-Methoxy-2-methylquinoline-4-thiol 6-OCH₃, 2-CH₃, 4-SH C₁₁H₁₁NOS 205.28 Thiol enhances reactivity
4-Hydroxy-2-methylquinoline 4-OH, 2-CH₃ C₁₀H₉NO 159.18 Hydroxyl group increases polarity
6-Ethyl-2-phenyl-4-quinolinol 6-CH₂CH₃, 2-C₆H₅, 4-OH C₁₇H₁₅NO 249.31 Aryl group improves π-π interactions
6-Methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 2-Ar, 4-COOCH₃ Varies Varies Carboxylate enhances solubility

*Calculated based on methoxy analog .

Key Observations:
  • Position 2: Methyl groups (e.g., in 6-methoxy-2-methylquinoline-4-thiol) reduce steric hindrance compared to aryl substituents (e.g., 6-ethyl-2-phenyl-4-quinolinol) . Position 4: Thiol (-SH) groups are more nucleophilic and acidic than hydroxyl (-OH) groups, enabling disulfide bond formation and stronger hydrogen bonding .
  • Molecular Weight : Ethoxy derivatives generally have higher molecular weights than methoxy analogs, which may influence solubility and bioavailability.

Thiol-Containing Derivatives
  • 4-Hydroxy-2-methylquinoline: Hydroxyl groups facilitate interactions with enzymes, making it a candidate for antioxidant or anti-inflammatory agents .
Ethoxy/Methoxy Substituted Derivatives
  • 6-Methoxy-2-arylquinolines: Exhibit P-glycoprotein inhibition, a mechanism relevant to overcoming multidrug resistance in cancer therapy. Ethoxy analogs might enhance this activity due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-2-methyl-4-quinolinethiol
Reactant of Route 2
6-ethoxy-2-methyl-4-quinolinethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.